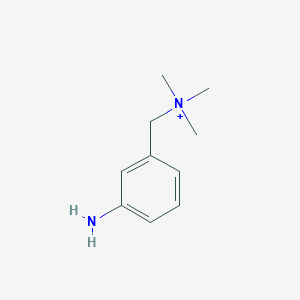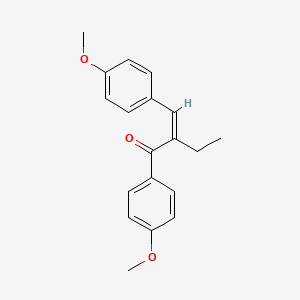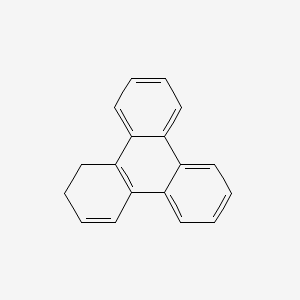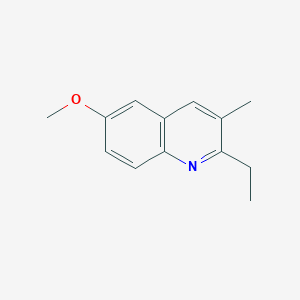
2-Ethyl-6-methoxy-3-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-6-methoxy-3-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science. The compound’s structure consists of a quinoline core with ethyl, methoxy, and methyl substituents at positions 2, 6, and 3, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the efficient synthetic methodologies for preparing 2-ethyl-6-methoxy-3-methylquinoline involves the reaction of aniline and propionaldehyde under microwave irradiation using Nafion® NR50 as an acidic catalyst. This environmentally friendly method provides good to excellent yields .
Industrial Production Methods: Industrial production of quinoline derivatives often employs classical synthesis protocols such as the Friedländer synthesis, Skraup synthesis, and Doebner-Miller reaction. These methods typically involve the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-6-methoxy-3-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Ethyl-6-methoxy-3-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in drug discovery, particularly in the development of antimalarial and antiviral agents.
Industry: Utilized in the production of dyes, agrochemicals, and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-ethyl-6-methoxy-3-methylquinoline involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects. The compound’s quinoline core allows it to intercalate into DNA, disrupting its function and leading to cell death .
Comparaison Avec Des Composés Similaires
- 2-Methyl-6-methoxyquinoline
- 2-Ethyl-3-methylquinoline
- 6-Methoxyquinoline
Comparison: 2-Ethyl-6-methoxy-3-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial applications .
Propriétés
Numéro CAS |
72406-58-7 |
|---|---|
Formule moléculaire |
C13H15NO |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
2-ethyl-6-methoxy-3-methylquinoline |
InChI |
InChI=1S/C13H15NO/c1-4-12-9(2)7-10-8-11(15-3)5-6-13(10)14-12/h5-8H,4H2,1-3H3 |
Clé InChI |
BYJABVCALPBAKU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(C=C1C)C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



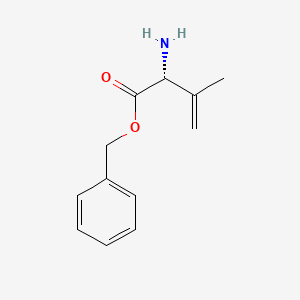

![2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-](/img/structure/B14467838.png)
![4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine](/img/structure/B14467846.png)
![N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14467858.png)
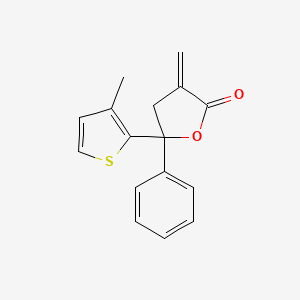

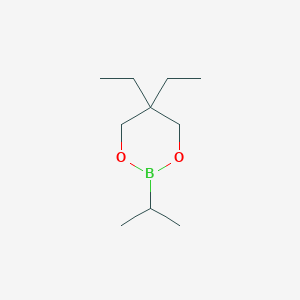
![Benzenesulfonic acid, 5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-, disodium salt](/img/structure/B14467881.png)
![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
